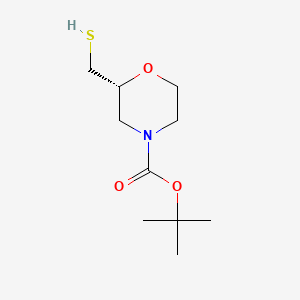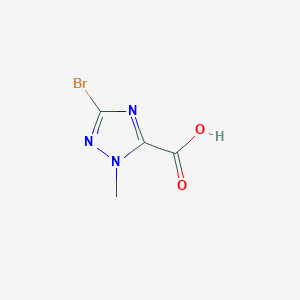
2-(Methylamino)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)benzene-1-sulfonic acid is an organic compound characterized by the presence of a methylamino group attached to the benzene ring, which is further substituted by a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group. The methylamino group can be introduced through subsequent methylation reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of fuming sulfuric acid (oleum) to achieve sulfonation efficiently. The process is often carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methylamino group, which activates the benzene ring towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Sulfuric Acid and Sulfur Trioxide: Used for sulfonation reactions.
Nitric Acid and Sulfuric Acid: Employed in nitration reactions to introduce nitro groups.
Major Products Formed:
Sulfonamides: Formed through reactions with amines.
Sulfonyl Chlorides: Produced by reacting with chlorinating agents.
Aplicaciones Científicas De Investigación
2-(Methylamino)benzene-1-sulfonic acid finds applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparación Con Compuestos Similares
Benzenesulfonic Acid: Lacks the methylamino group, making it less reactive in certain contexts.
Methylbenzenesulfonic Acid: Contains a methyl group instead of a methylamino group, leading to different reactivity patterns.
Uniqueness: 2-(Methylamino)benzene-1-sulfonic acid is unique due to the presence of both the methylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with other molecules .
Propiedades
Número CAS |
70916-29-9 |
|---|---|
Fórmula molecular |
C7H9NO3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
2-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-8-6-4-2-3-5-7(6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
Clave InChI |
BDHNZWFPUYTGGS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)



![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)


![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)


